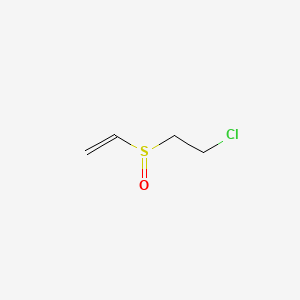

Sulfoxide, 2-chloroethyl vinyl

Description

Evolution of Vinyl Sulfoxide (B87167) Chemistry in Organic Synthesis

The chemistry of vinyl sulfoxides has evolved significantly, establishing them as versatile intermediates in organic synthesis. researchgate.net Initially recognized for their utility in fundamental transformations, their role has expanded dramatically. Organosulfur compounds, in general, are foundational in synthetic chemistry, with the sulfinyl group being a key functional moiety. sioc-journal.cnnih.gov

Vinyl sulfoxides are valued as powerful Michael acceptors, readily participating in conjugate addition reactions. researchgate.netmdpi.com This reactivity has been harnessed for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, they serve as effective 2π-partners in cycloaddition reactions, including the highly stereoselective Diels-Alder reaction, making them valuable for constructing complex cyclic systems. researchgate.netresearchgate.net

A major advancement in the field was the application of chiral vinyl sulfoxides as auxiliaries in asymmetric synthesis. sioc-journal.cn The stereogenic sulfur center can effectively control the stereochemical outcome of reactions, leading to the enantioselective synthesis of complex molecules and natural products. nih.gov This has been demonstrated in Pauson-Khand reactions, where vinyl sulfoxides have been used as stereochemical controllers to produce cyclopentanoids with high diastereoselectivity. nih.gov The development of new synthetic methods, such as the ligand exchange reaction of sulfoxides and their use in olefination reactions, has further broadened their applicability. jst.go.jp

Structural Attributes and Reactivity Profile of Alpha,Beta-Unsaturated Sulfoxides

Alpha,beta-unsaturated sulfoxides are a class of compounds characterized by a carbon-carbon double bond conjugated to a sulfinyl group (S=O). This arrangement defines their distinct structural and electronic properties, leading to a rich and varied reactivity profile.

Structural and Electronic Attributes: The sulfinyl group is strongly electron-withdrawing, which polarizes the conjugated system. This polarization renders the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles. mdpi.comresearchgate.net The stability of α,β-unsaturated sulfinyl systems is influenced by a combination of the inductive effects of the sulfinyl group and interactions between the α,β-double bond and the d-orbitals of the sulfur atom. mdpi.com While thermodynamically less favored than α,β-unsaturated carbonyl systems, they are potent electrophiles. mdpi.com

Reactivity Profile:

Michael Additions: As excellent Michael acceptors, they readily undergo 1,4-conjugate addition reactions with a wide range of soft nucleophiles, including thiols, amines, and carbanions. researchgate.netmdpi.comacs.org This reactivity is fundamental to their use in synthesis. mdpi.com

Cycloaddition Reactions: They are effective dienophiles in [4+2] Diels-Alder reactions and participate in other cycloadditions, often with a high degree of stereocontrol imparted by the chiral sulfinyl group. researchgate.net

Pummerer and Related Reactions: When subjected to Pummerer reaction conditions (typically involving activation with an acid anhydride), vinyl sulfoxides can undergo several transformations. These include the "extended Pummerer reaction," where a nucleophile adds to the β-position, and the "vinylogous Pummerer reaction," involving deprotonation at the γ-position. acs.org

Oxidation: The sulfoxide moiety can be oxidized to the corresponding sulfone, which alters the reactivity of the molecule. α,β-Unsaturated sulfones are also excellent Michael acceptors. researchgate.netrsc.org

Umpolung Reactivity: While the β-carbon is electrophilic, the inherent nature of the sulfoxide allows for "umpolung" or reactivity inversion. Under certain conditions, the α-carbon can be deprotonated to form a nucleophilic species. acs.org

The reactivity of 2-chloroethyl vinyl sulfoxide is a direct consequence of these principles, with the added complexity of the reactive 2-chloroethyl group.

Positioning of 2-Chloroethyl Vinyl Sulfoxide within Contemporary Sulfur Chemistry Research

The specific compound, 2-chloroethyl vinyl sulfoxide, is not a widely commercialized or extensively studied reagent on its own. Instead, its primary significance in contemporary research literature arises from its role as a degradation product and biomarker related to the chemical warfare agent sulfur mustard, bis(2-chloroethyl) sulfide (B99878).

Studies on the degradation of sulfur mustard on various environmental surfaces, such as concrete, have identified vinyl species, including 2-chloroethyl vinyl sulfoxide, in extracts. researchgate.netdtic.mil Its formation often occurs via the oxidation of the parent sulfide, 2-chloroethyl vinyl sulfide, which is a primary degradation product of sulfur mustard. researchgate.net Research into the photooxidation of sulfur mustard simulants like 2-chloroethyl ethyl sulfide (CEES) has shown the formation of products including 2-chloroethyl ethyl sulfoxide (CEESO) and ethyl vinyl sulfoxide (EVSO). researchgate.netacs.org The selective oxidation of CEES to the less toxic sulfoxide is a key goal in decontamination research. acs.org

Therefore, the positioning of 2-chloroethyl vinyl sulfoxide is less as a synthetic building block and more as an analytical target and a key intermediate in the environmental fate and decontamination pathways of vesicants. Its detection and the study of its formation mechanisms are crucial for understanding the persistence of sulfur mustard and for developing effective remediation strategies.

Conceptual Frameworks Guiding Research on 2-Chloroethyl Vinyl Sulfoxide Derivatives

Research involving 2-chloroethyl vinyl sulfoxide and its derivatives is guided by several conceptual frameworks, largely stemming from its connection to chemical agent degradation and the inherent reactivity of the α,β-unsaturated sulfoxide moiety.

Mechanistic Toxicology and Environmental Fate: The primary framework is the study of reaction mechanisms associated with the breakdown of hazardous materials. Research aims to understand the pathways through which sulfur mustard degrades into various products, including vinyl sulfoxides, and how these products further react or persist in the environment. researchgate.netresearchgate.net This involves studying hydrolysis, oxidation, and elimination reactions under various conditions. researchgate.netresearchgate.net

Catalyst and Materials Development for Decontamination: A significant area of research is the design of advanced materials, such as metal-organic frameworks (MOFs), for the selective catalytic degradation of chemical agents. acs.orgresearchgate.netrsc.org The conceptual goal is to achieve rapid and selective oxidation of the sulfide to the less harmful sulfoxide without over-oxidation to the more stable and also toxic sulfone. 2-Chloroethyl vinyl sulfoxide serves as a key analyte in evaluating the efficacy and selectivity of these catalytic systems. acs.org

Diversity-Oriented Synthesis (DOS): Although less explored for this specific compound, a broader conceptual framework for vinyl sulfoxides is their use as synthons in diversity-oriented synthesis. mdpi.com The multiple reactive sites on a molecule like 2-chloroethyl vinyl sulfoxide (the Michael acceptor, the sulfoxide for potential chiral control, and the chloroethyl group for nucleophilic substitution) could theoretically be exploited to generate libraries of complex molecules. This remains a potential, rather than a realized, area of research for this particular sulfoxide.

Compound Data

Structure

3D Structure

Properties

CAS No. |

40709-82-8 |

|---|---|

Molecular Formula |

C4H7ClOS |

Molecular Weight |

138.62 g/mol |

IUPAC Name |

1-chloro-2-ethenylsulfinylethane |

InChI |

InChI=1S/C4H7ClOS/c1-2-7(6)4-3-5/h2H,1,3-4H2 |

InChI Key |

WROKGYVSAYYTNV-UHFFFAOYSA-N |

Canonical SMILES |

C=CS(=O)CCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chloroethyl Vinyl Sulfoxide

Stereoselective Oxidation Pathways for 2-Chloroethyl Vinyl Sulfide (B99878) Precursors

The most direct route to 2-chloroethyl vinyl sulfoxide (B87167) is the oxidation of its corresponding sulfide, 2-chloroethyl vinyl sulfide. acsgcipr.org Achieving selectivity to prevent over-oxidation to the sulfone is a primary challenge. nih.gov For prochiral sulfides, such as the precursor to 2-chloroethyl vinyl sulfoxide, the synthesis of a single enantiomer is a significant goal in asymmetric synthesis. acsgcipr.orgucc.ie

Catalytic Asymmetric Oxidation Strategies

Catalytic asymmetric oxidation represents the most sophisticated approach for producing enantiomerically enriched sulfoxides. scispace.comwikipedia.org This method employs a chiral catalyst to control the stereochemical outcome of the oxidation of the prochiral sulfide. acsgcipr.org

Pioneering work in this field demonstrated the efficacy of titanium complexes in asymmetric sulfide oxidation. ucc.ie Modified Sharpless epoxidation conditions, often referred to as the Kagan-Modena oxidation, utilize a chiral titanium complex formed in situ from a titanium alkoxide, a chiral diol like diethyl tartrate (DET), and a hydroperoxide oxidant. ucc.iescispace.com The choice of oxidant is crucial, with cumene (B47948) hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) being common choices.

Another class of effective catalysts includes metal-salen complexes, featuring metals like titanium, vanadium, or iron. ucc.ielibretexts.org For instance, chiral Ti-salen complexes can catalyze the oxidation of sulfides with hydrogen peroxide (H2O2) or urea-hydrogen peroxide (UHP), affording high enantioselectivity. libretexts.org Vanadium-salan complexes have also proven effective for the asymmetric oxidation of various sulfides using hydrogen peroxide. organic-chemistry.org

The general mechanism for these metal-catalyzed oxidations involves the formation of a chiral metal-peroxo or metal-oxo species. libretexts.org This active oxidant then transfers an oxygen atom to the sulfur atom of the sulfide. The chiral ligands coordinated to the metal center create a stereochemically defined environment, directing the approach of the sulfide and leading to the preferential formation of one enantiomer of the sulfoxide. scispace.com

Table 1: Representative Catalytic Systems for Asymmetric Sulfide Oxidation

| Catalyst System | Chiral Ligand | Oxidant | Typical Substrates | Reference |

|---|---|---|---|---|

| Ti(O-i-Pr)₄ / DET | Diethyl Tartrate | Cumene Hydroperoxide | Aryl alkyl sulfides | ucc.iescispace.com |

| Ti(salen) | Chiral Salen Ligand | Urea-Hydrogen Peroxide | Aryl alkyl sulfides | ucc.ielibretexts.org |

| Vanadium-salan | Chiral Salan Ligand | Hydrogen Peroxide | Aromatic/aliphatic sulfides | organic-chemistry.org |

| Fe(salan) | Chiral Salan Ligand | Hydrogen Peroxide | Alkyl aryl sulfides | libretexts.org |

Non-Catalytic and Stoichiometric Oxidative Transformations

While catalytic methods are often preferred for their efficiency, non-catalytic and stoichiometric oxidations are also widely employed for the synthesis of sulfoxides. A key challenge in these methods is controlling the reaction to prevent over-oxidation to the corresponding sulfone. nih.gov

Hydrogen peroxide is an environmentally benign and cost-effective oxidant. nih.gov Its use in conjunction with a solvent like glacial acetic acid can provide a highly selective method for the oxidation of sulfides to sulfoxides at room temperature, often resulting in excellent yields. nih.gov

Other common stoichiometric oxidants include:

Periodates: Sodium periodate (B1199274) (NaIO₄) is a classic reagent for this transformation. researchgate.net

Peracids: Meta-chloroperoxybenzoic acid (m-CPBA) is a powerful oxidant, and careful control of stoichiometry and temperature is necessary to stop the reaction at the sulfoxide stage.

Hypochlorites: Reagents like tert-butyl hypochlorite (B82951) (t-BuOCl) can oxidize sulfides to sulfoxides. researchgate.net

Hypervalent Iodine Reagents: Ion-supported hypervalent iodine reagents offer a mild and efficient method for the selective oxidation of sulfides, with the advantage of being recyclable. organic-chemistry.org

The selection of the oxidant and reaction conditions is critical for achieving high chemoselectivity for the sulfoxide over the sulfone. acsgcipr.org Careful monitoring of the reaction progress is essential to avoid over-oxidation. acsgcipr.org

Mechanistic Insights into Sulfide to Sulfoxide Conversions

The mechanism of sulfide oxidation depends on the nature of the oxidant. For oxidations involving peroxides, the reaction is generally considered to proceed through a one-step oxygen-transfer mechanism. researchgate.net This involves an electrophilic attack by a peroxide oxygen atom on the nucleophilic sulfur atom of the sulfide. nih.gov This concerted step involves the breaking of the O-O bond in the peroxide and the formation of the new S=O bond. researchgate.net

In metal-catalyzed systems, the mechanism is more complex. A plausible pathway involves the coordination of the oxidant (e.g., H₂O₂) to the metal center of the catalyst. researchgate.net This activation of the peroxide makes it a more potent electrophile. The sulfide then attacks one of the peroxidic oxygens, leading to the formation of the sulfoxide and regeneration of the catalyst.

For oxidations with reagents like hypochlorous acid (HOCl), the reaction is proposed to involve a polar mechanism. The initial step is an attack of the sulfide's sulfur atom on the chlorine atom of the oxidant, which can lead to the formation of intermediates like chlorosulfonium cations (R₂SCl⁺). researchgate.net Subsequent reaction with water or another nucleophile leads to the formation of the sulfoxide. Computational studies suggest that the oxidant approaches the sulfide perpendicularly to the C-S-C plane. researchgate.net

Functional Group Interconversions Leading to 2-Chloroethyl Vinyl Sulfoxide Architectures

An alternative to the direct oxidation of a pre-formed sulfide involves constructing the 2-chloroethyl vinyl sulfoxide molecule through the formation of its key functional groups. This can involve creating the vinyl moiety via an elimination reaction or building the sulfoxide through carbon-sulfur bond formation.

Dehydrohalogenation Approaches for Vinyl Moiety Installation

The vinyl group of 2-chloroethyl vinyl sulfoxide can be introduced via a dehydrohalogenation reaction. This strategy would typically start with a precursor such as bis(2-chloroethyl) sulfoxide. Treatment of this precursor with a suitable base would induce the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of the vinyl group. The hydrolysis of the related compound, 2-chloroethyl ethyl sulfide, has been studied, and it is known that intramolecular cyclization can occur to form a sulfonium (B1226848) cation intermediate. researchgate.net A similar pathway could be envisioned for the dehydrohalogenation of a sulfoxide precursor.

Historically, the synthesis of vinyl sulfones has involved the dehydrochlorination of beta-chloroethyl sulfones, which are themselves prepared by the oxidation of beta-chloroethyl sulfides. google.com This analogous transformation supports the feasibility of a dehydrohalogenation approach for the synthesis of vinyl sulfoxides.

Sulfoxide Formation via Carbon-Sulfur Bond Construction

The construction of the C-S bond is a fundamental strategy in organosulfur chemistry. mdpi.com While less common for a specific target like 2-chloroethyl vinyl sulfoxide, general methods for vinyl sulfoxide synthesis could be adapted.

One potential route involves the reaction of sulfinyl chlorides with olefins. researchgate.net For example, a reaction between ethylene (B1197577) and a 2-chloroethanesulfinyl chloride precursor in the presence of a base to scavenge HCl could, in principle, form the desired product.

Another approach involves the coupling of vinyl halides or their equivalents with a sulfur-containing nucleophile. Copper- and palladium-catalyzed cross-coupling reactions are powerful methods for forming C-S bonds to create vinyl sulfides, which can then be oxidized. organic-chemistry.orgorganic-chemistry.orgacs.org More direct routes to sulfoxides might involve the reaction of a vinyl Grignard reagent or a vinyl organolithium compound with a suitable sulfinate ester. This method is a well-established route to chiral sulfoxides when a chiral sulfinate is used. libretexts.org

Exploration of Rearrangement-Based Synthetic Routes

Rearrangement reactions offer elegant and often stereoselective pathways to complex molecules from simpler starting materials. For the synthesis of vinyl sulfoxides, including potentially 2-chloroethyl vinyl sulfoxide, several rearrangement strategies are of significant interest.

One of the most prominent rearrangement reactions in sulfoxide chemistry is the Mislow-Evans rearrangement , which involves the wikipedia.orgresearchgate.net-sigmatropic rearrangement of allylic sulfoxides to allylic sulfenate esters. wikipedia.orgnih.gov This reversible process can be driven forward by trapping the sulfenate ester with a thiophile to yield an allylic alcohol. While this reaction classically starts with an allylic sulfoxide, its principles can be adapted. For instance, a suitably substituted allylic precursor could potentially be rearranged and subsequently modified to yield the 2-chloroethyl vinyl sulfoxide structure. The high degree of stereocontrol inherent in sigmatropic rearrangements makes this an attractive, albeit challenging, approach. wikipedia.org

Another relevant transformation is the Pummerer rearrangement . wikipedia.orgchem-station.com This reaction typically converts a sulfoxide with an α-hydrogen into an α-acyloxythioether in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.org While the classic Pummerer rearrangement modifies the carbon alpha to the sulfur, variations of this reaction, known as additive Pummerer reactions, can lead to the formation of vinyl sulfoxide derivatives. nih.govethernet.edu.et The reaction proceeds through a thionium (B1214772) ion intermediate which can be trapped by nucleophiles. By carefully selecting the starting sulfoxide and reaction conditions, it is conceivable that a Pummerer-type strategy could be devised to construct the 2-chloroethyl vinyl sulfoxide framework.

Multicomponent Reactions and Cascade Processes for Complex Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. Similarly, cascade reactions, where a series of intramolecular reactions are triggered by a single event, can rapidly build molecular complexity.

While specific MCRs for the direct synthesis of 2-chloroethyl vinyl sulfoxide are not well-documented, the development of MCRs for the synthesis of vinyl sulfones provides a conceptual blueprint. For instance, a multicomponent hydrosulfonylation of alkynes has been reported for the preparation of vinyl sulfones. rsc.org A similar strategy involving a sulfur-based nucleophile, an acetylene (B1199291) equivalent, and a haloalkane component could potentially be developed for vinyl sulfoxides.

Cascade reactions often initiated by a Michael addition to a vinyl sulfoxide are a powerful tool for constructing complex molecular architectures. mdpi.commdpi.com A hypothetical cascade process for the synthesis of a substituted vinyl sulfoxide could begin with the conjugate addition of a nucleophile to a simpler vinyl sulfoxide. This initial step could then trigger a series of intramolecular cyclizations or rearrangements. For example, a Michael addition-initiated cascade could be designed where a precursor containing the 2-chloroethyl moiety is introduced, leading to the desired product through a programmed reaction sequence.

Development of Novel Synthetic Reagents and Methodologies

The most direct and plausible route to 2-chloroethyl vinyl sulfoxide is the controlled oxidation of its corresponding sulfide, 2-chloroethyl vinyl sulfide. The development of novel and selective oxidizing agents and methodologies is therefore of paramount importance.

Traditional oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can be effective but often require careful control of reaction conditions to avoid over-oxidation to the corresponding sulfone. Recent advances in oxidation chemistry have focused on the development of more selective and environmentally benign reagents.

Table 1: Selected Modern Reagents for Sulfide to Sulfoxide Oxidation

| Oxidizing Agent/System | Key Features | Potential Applicability to 2-Chloroethyl Vinyl Sulfide |

| Metal-based Catalysts (e.g., Vanadium, Titanium) | High efficiency and selectivity can be achieved with catalytic amounts of the metal. Chiral ligands can be used for asymmetric oxidation. | Could offer a highly selective method, minimizing sulfone formation. The chloroethyl group should be stable under these conditions. |

| Hypervalent Iodine Reagents | Mild reaction conditions and high selectivity. Recyclable reagents have been developed. | Offers a potentially "green" and efficient alternative to traditional oxidants. |

| Electrochemical Oxidation | Avoids the use of chemical oxidants, using electricity as the "reagent". Can be highly selective. | An environmentally friendly approach that could be optimized for the specific substrate. |

| Enzymatic Oxidation | High chemo-, regio-, and enantioselectivity. Mild, aqueous reaction conditions. | Biocatalytic methods could provide a highly selective and sustainable route to the target molecule. |

The choice of the oxidizing agent and reaction conditions would need to be carefully optimized to achieve a high yield of 2-chloroethyl vinyl sulfoxide while minimizing the formation of the corresponding sulfone. The electron-withdrawing nature of the chloroethyl group might influence the reactivity of the sulfide, requiring tailored oxidation protocols.

In addition to oxidation, novel methodologies for the formation of the vinyl sulfoxide moiety itself are continuously being developed. These include palladium-catalyzed cross-coupling reactions to form C-S bonds, which could then be oxidized. organic-chemistry.org The application of such methods to haloalkyl-containing substrates would be a valuable extension of their synthetic utility.

Mechanistic Investigations into the Reactivity of 2 Chloroethyl Vinyl Sulfoxide

Nucleophilic Conjugate Addition Reactions (Michael Additions)

The vinyl group of 2-chloroethyl vinyl sulfoxide (B87167) is activated towards nucleophilic attack by the electron-withdrawing sulfoxide group. This makes it an excellent substrate for Michael additions, a class of conjugate additions that are fundamental in carbon-carbon and carbon-heteroatom bond formation. wikipedia.org The general mechanism involves the attack of a nucleophile at the β-carbon of the vinyl group, leading to the formation of a stabilized enolate intermediate, which is subsequently protonated to yield the addition product. The electron-withdrawing nature of the 2-chloroethyl group is expected to enhance the electrophilicity of the β-carbon, thus facilitating this reaction.

Asymmetric Catalysis in Michael Additions of 2-Chloroethyl Vinyl Sulfoxide

While specific studies on the asymmetric Michael addition to 2-chloroethyl vinyl sulfoxide are not extensively documented, the field of asymmetric organocatalysis offers powerful methods for the enantioselective conjugate addition to similar activated alkenes, such as vinyl sulfones and nitroolefins. nih.govmdpi.com Chiral amines, particularly those derived from pyrrolidine, have emerged as highly effective catalysts for these transformations through enamine activation. nih.gov

In a typical catalytic cycle, a chiral secondary amine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. This enamine then adds to the Michael acceptor (in this case, 2-chloroethyl vinyl sulfoxide) in a stereocontrolled fashion. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which effectively shields one face of the enamine, directing the attack of the electrophile to the opposite face.

Given the structural similarities, it is highly probable that organocatalysts developed for asymmetric Michael additions to vinyl sulfones could be successfully applied to 2-chloroethyl vinyl sulfoxide. The table below summarizes representative examples of organocatalyzed asymmetric Michael additions to vinyl sulfones, which serve as a model for potential applications with 2-chloroethyl vinyl sulfoxide.

| Catalyst | Nucleophile | Michael Acceptor | Product Yield (%) | Enantiomeric Excess (ee, %) |

| N-iPr-2,2'-bipyrrolidine | Propanal | Phenyl vinyl sulfone | 85 | 95 |

| Cinchona-derived primary amine | Cyclohexanone | Phenyl vinyl sulfone | 98 | 92 |

| Pyrrolidine derivative with sulfoxide | Acetone | β-Nitrostyrene | - | up to 51 |

This table presents data for analogous reactions with vinyl sulfones and nitroolefins to illustrate the potential for asymmetric catalysis. mdpi.comnih.gov

Regioselectivity and Stereocontrol in Addition Processes

In the Michael addition to 2-chloroethyl vinyl sulfoxide, the regioselectivity is strongly governed by the electronic properties of the substrate. The sulfoxide group, being a strong electron-withdrawing group, polarizes the vinyl system, making the β-carbon electron-deficient and thus the prime site for nucleophilic attack. This results in exclusive 1,4-addition.

Stereocontrol is a more complex issue and is highly dependent on the nature of the nucleophile, the reaction conditions, and the presence of any chiral auxiliaries or catalysts. In the absence of a chiral influence, the addition of a nucleophile to the racemic sulfoxide would result in a mixture of diastereomers. However, when a chiral sulfoxide is used, the existing stereocenter at the sulfur atom can direct the approach of the nucleophile, leading to a diastereoselective outcome. This is known as substrate-controlled stereoselection.

Furthermore, as discussed in the previous section, the use of chiral catalysts can achieve high levels of enantioselectivity (catalyst-controlled stereoselection). The catalyst creates a chiral environment that favors the formation of one enantiomer of the product over the other. The orientation of the substituents on the Michael acceptor and the nucleophile plays a crucial role in the transition state, influencing the stereochemical outcome. nih.gov

Diversity of Nucleophilic Partners and Reaction Conditions

A wide variety of nucleophiles can be employed in the Michael addition to activated alkenes like 2-chloroethyl vinyl sulfoxide. wikipedia.org The choice of nucleophile significantly expands the synthetic utility of this reaction, allowing for the introduction of diverse functional groups.

Carbon Nucleophiles:

Enolates: Derived from ketones, aldehydes, esters, and malonates are common carbon nucleophiles. princeton.edu

Organometallic Reagents: Soft organometallic reagents like organocuprates (Gilman reagents) are known to undergo conjugate addition to α,β-unsaturated systems.

Nitroalkanes: The conjugate addition of nitroalkanes provides access to γ-nitro sulfoxides.

Heteroatom Nucleophiles:

Nitrogen Nucleophiles: Amines, anilines, and their derivatives readily add to vinyl sulfoxides to form β-amino sulfoxides. tandfonline.com

Oxygen Nucleophiles: Alcohols and alkoxides can add to form β-alkoxy sulfoxides. thieme-connect.com

Sulfur Nucleophiles: Thiols are excellent nucleophiles for this reaction, leading to the formation of β-thioether sulfoxides.

The reaction conditions for Michael additions can be varied to optimize the yield and selectivity. Common solvents include polar aprotic solvents like THF, DMF, and acetonitrile, as well as protic solvents like ethanol. The reaction temperature can range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile and substrate. The use of a base is often required to generate the nucleophile (e.g., deprotonation of a malonate).

Pummerer-Type Rearrangements and Related Electrophilic Activations

The sulfoxide functionality in 2-chloroethyl vinyl sulfoxide can be activated by electrophiles, most commonly acid anhydrides like acetic anhydride (B1165640) or trifluoroacetic anhydride, to initiate Pummerer-type rearrangements. wikipedia.orgnumberanalytics.com This activation generates a sulfonium (B1226848) ion intermediate, which is a key precursor for a variety of subsequent transformations. For vinyl sulfoxides, the reaction pathways can be more complex than for simple alkyl sulfoxides, leading to extended or vinylogous Pummerer products. acs.orgnih.gov

Extended Pummerer Reaction Pathways of Vinyl Sulfoxides

In the context of vinyl sulfoxides, an extended Pummerer reaction involves the nucleophilic attack at the β-position of the vinyl group following the activation of the sulfoxide. acs.orgnih.gov The mechanism begins with the acylation of the sulfoxide oxygen by an acid anhydride, forming an acyloxysulfonium ion. This intermediate is a potent electrophile. Instead of the typical deprotonation at the α-carbon seen in classical Pummerer reactions, a nucleophile can directly attack the electron-deficient β-carbon of the vinyl group.

This pathway leads to the formation of a β-functionalized sulfide (B99878) after the reduction of the sulfur center. Research by Yorimitsu and others has demonstrated the direct arylation of vinyl sulfoxides at the β-position using this methodology. acs.org The regioselectivity of this process can be influenced by the substituents on the vinyl sulfoxide and the nature of the nucleophile.

A representative scheme for an extended Pummerer reaction is shown below: Step 1: Activation of the sulfoxide with an electrophile (e.g., Ac₂O). Step 2: Nucleophilic attack at the β-carbon of the vinyl group. Step 3: Rearrangement and loss of the acyl group to form the β-substituted sulfide.

Vinylogous Pummerer Reactions and Remote Functionalization

The vinylogous Pummerer reaction is an alternative pathway that allows for functionalization at the γ-position of the vinyl sulfoxide. acs.orgnih.gov This reaction is initiated by the same sulfoxide activation as the extended Pummerer reaction. However, instead of a direct nucleophilic attack on the β-carbon, a base abstracts a proton from the γ-carbon (the terminal carbon of the vinyl group).

This deprotonation generates a conjugated system that can be considered a vinylogous ylide. The subsequent rearrangement and attack by a nucleophile at the γ-position lead to a γ-functionalized α,β-unsaturated sulfide. The competition between the classical, extended, and vinylogous Pummerer pathways is highly dependent on the reaction conditions, particularly the choice of base and the nature of the substituents on the vinyl sulfoxide. acs.org For instance, the use of bulky bases has been shown to favor the vinylogous pathway. acs.org This reaction provides a powerful tool for remote functionalization, enabling the introduction of substituents at a position that is not intuitively reactive.

Influence of the Chloroethyl Substituent on Rearrangement Mechanisms

The chloroethyl substituent exerts a notable influence on the rearrangement mechanisms of 2-chloroethyl vinyl sulfoxide through a combination of inductive and steric effects. The electron-withdrawing nature of the chlorine atom can impact the electron density at the sulfur center and the vinyl group, thereby affecting the energetics and pathways of rearrangement reactions.

In the context of Pummerer-type reactions, which are common for sulfoxides, the chloroethyl group's inductive effect can influence the acidity of protons alpha to the sulfoxide. acs.orgnumberanalytics.com However, for vinyl sulfoxides, the reaction pathways can be more complex, often involving initial activation of the sulfoxide followed by nucleophilic attack. acs.orgnih.gov The chloroethyl group can also play a role in the stability of intermediates. For instance, in reactions proceeding through cationic intermediates, the electron-withdrawing character of the chloroethyl group could destabilize adjacent positive charges, potentially disfavoring certain rearrangement pathways. Conversely, the chlorine atom could participate in neighboring group participation, although this is less common for rearrangements involving the sulfoxide group itself.

Steric hindrance from the chloroethyl group can also direct the regioselectivity of reactions. In rearrangements where a bulky group's approach to the sulfoxide or vinyl moiety is required, the chloroethyl substituent can create a more sterically crowded environment, favoring pathways that minimize steric interactions.

Intramolecular Cyclization and Annulation Strategies

The bifunctional nature of 2-chloroethyl vinyl sulfoxide makes it a versatile substrate for intramolecular cyclization and annulation reactions, leading to the formation of various heterocyclic structures. The vinyl sulfoxide can act as a Michael acceptor, while the chloroethyl group provides a reactive site for nucleophilic substitution.

One strategy involves the intramolecular Michael addition of a nucleophile generated elsewhere in the molecule onto the vinyl sulfoxide. For instance, treatment of a related vinyl sulfoxide with a strong base can generate an enolate that subsequently attacks the vinyl group in an intramolecular fashion to form a cyclic product. nii.ac.jp In the case of 2-chloroethyl vinyl sulfoxide, a suitably positioned internal nucleophile could first displace the chloride and then the newly formed functionality could participate in a cyclization with the vinyl sulfoxide.

Annulation strategies often employ vinyl sulfonium salts, which can be generated in situ from precursors like 2-bromoethylsulfonium salts. mdpi.com These reactive intermediates can then undergo annulation with dinucleophiles to form heterocyclic rings. mdpi.com For 2-chloroethyl vinyl sulfoxide, conversion to a corresponding vinyl sulfonium salt would render the vinyl group highly electrophilic and susceptible to annulation with various nucleophiles. Research has shown that α-amino ketones can react with vinyl sulfonium salts to produce bicyclic epoxy-fused heterocycles with high diastereoselectivity. mdpi.com

The following table summarizes representative annulation reactions involving vinyl sulfonium salts with various nucleophiles, which could be analogous to the reactivity of an activated 2-chloroethyl vinyl sulfoxide.

| Nucleophile | Product Type | Diastereoselectivity | Reference |

| α-Amino Ketones | Bicyclic Epoxy-fused Heterocycles | High | mdpi.com |

| α-Hydroxyketones | Bicyclic Epoxides | Moderate | mdpi.com |

| β-Hydroxy Aldehydes | Bicyclic Epoxides | Good | mdpi.com |

| Chiral aza-Morita–Baylis–Hillman Adducts | Bicyclic Cyclopropane-fused Heterocycles | Excellent | mdpi.com |

Radical and Photochemical Reactivity of 2-Chloroethyl Vinyl Sulfoxide

The presence of the vinyl and sulfoxide groups in 2-chloroethyl vinyl sulfoxide makes it susceptible to radical and photochemical reactions. These reactions can lead to stereochemical changes at the sulfur center, as well as the formation of various radical intermediates that can undergo further transformations.

Chiral sulfoxides can undergo photoinduced racemization or stereochemical inversion in the presence of a photosensitizer. nih.govacs.orgacs.org This process is believed to occur through the formation of a sulfoxide radical cation intermediate upon single-electron transfer (SET) from the sulfoxide to the excited photosensitizer. nih.gov This radical cation is thought to have a lower barrier to pyramidal inversion at the sulfur atom compared to the ground-state sulfoxide. Subsequent back-electron transfer regenerates the sulfoxide as a racemic mixture. nih.gov

Studies on various alkyl aryl sulfoxides have shown that the rate of photoracemization is highly dependent on the photosensitizer used and the substitution pattern of the sulfoxide. nih.govacs.org For instance, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT+) has been shown to be a highly effective photosensitizer for the rapid racemization of a variety of chiral sulfoxides. nih.gov The presence of easily oxidizable functional groups in the sulfoxide can hinder photoracemization, as they can be preferentially oxidized over the sulfoxide moiety. nih.gov In the case of 2-chloroethyl vinyl sulfoxide, the vinyl group and the chloroethyl group would influence the electronic properties and potentially the efficiency of this process.

Photoinduced electron transfer (PET) is a key step in many photochemical reactions of sulfoxides. rsc.orgacs.org Upon irradiation in the presence of a suitable photosensitizer, an electron can be transferred from the sulfoxide to the sensitizer (B1316253) (oxidative quenching) or from the sensitizer to the sulfoxide (reductive quenching), leading to the formation of radical ions. acs.org

For vinyl sulfoxides, photochemical reactions can also involve the generation of vinyl and sulfur-centered radicals. rsc.org For example, a proposed mechanism for a photochemical cross-coupling reaction involves the formation of a halogen-bonding complex between an alkenyl halide and a thiolate, which upon photoinduced electron transfer and fragmentation, generates vinyl and sulfur-centered radicals. rsc.org These radicals can then recombine to form vinyl sulfides. rsc.org

In the context of 2-chloroethyl vinyl sulfoxide, photoexcitation could lead to the formation of a vinyl radical and a 2-chloroethylsulfinyl radical. These highly reactive intermediates could then participate in a variety of subsequent reactions, including intramolecular cyclization or intermolecular reactions with other species present in the reaction mixture. The formation of such radical intermediates is a key aspect of the diverse photochemical reactivity of this class of compounds. rsc.orgccspublishing.org.cn

Exploration of Pericyclic and Sigmatropic Transformations

Pericyclic reactions, including sigmatropic rearrangements and cycloadditions, represent a significant area of reactivity for vinyl sulfoxides. msu.eduethz.ch These concerted reactions are governed by the principles of orbital symmetry and can proceed with high stereoselectivity.

mdpi.comrsc.org-Sigmatropic rearrangements are particularly common for allylic sulfoxides, which can be in equilibrium with vinyl sulfoxides under certain conditions. The Mislow-Evans rearrangement, for example, involves the mdpi.comrsc.org-sigmatropic rearrangement of an allylic sulfoxide to an allylic sulfenate, which can then be cleaved to an allylic alcohol. nih.govresearchgate.net While 2-chloroethyl vinyl sulfoxide is not an allylic sulfoxide, it could potentially undergo isomerization to an allylic isomer, which would then be susceptible to this type of rearrangement.

rsc.orgrsc.org-Sigmatropic rearrangements are another important class of reactions for vinyl sulfoxides. For example, the reaction of vinyl sulfoxides with propargyl silane, catalyzed by gold(I), is proposed to proceed through a rsc.orgrsc.org-sigmatropic rearrangement of a sulfonium intermediate to form 1,4-dicarbonyl compounds. rsc.org The electronic properties of the substituents on the vinyl sulfoxide can influence the facial selectivity of these rearrangements. acs.org

Vinyl sulfoxides can also participate in cycloaddition reactions. While the suprafacial nih.govrsc.org-sigmatropic rearrangement is generally symmetry-forbidden and has a high activation barrier, it can occur in strained systems like vinylcyclopropanes. organicchemistrydata.org More relevant to 2-chloroethyl vinyl sulfoxide are cycloaddition reactions where the vinyl group acts as a dienophile or a dipolarophile. The electronic nature of the sulfoxide group, as well as the chloroethyl substituent, would be expected to influence the rate and regioselectivity of such cycloadditions.

The following table provides a summary of representative sigmatropic rearrangements involving sulfoxides.

| Rearrangement Type | Substrate | Key Features | Reference |

| mdpi.comrsc.org-Sigmatropic (Mislow-Evans) | Allylic Sulfoxide | Rearrangement to allylic sulfenate, then cleavage to allylic alcohol. | nih.govresearchgate.net |

| rsc.orgrsc.org-Sigmatropic | Vinyl Sulfoxide and Propargyl Silane | Gold(I)-catalyzed, formation of 1,4-dicarbonyls. | rsc.org |

| nih.govrsc.org-Sigmatropic | Vinylcyclopropane | High activation barrier, proceeds through radical or zwitterionic intermediates. | organicchemistrydata.org |

Theoretical and Computational Studies of 2 Chloroethyl Vinyl Sulfoxide

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are instrumental in elucidating the distribution of electrons and the nature of chemical bonds within a molecule. For 2-chloroethyl vinyl sulfoxide (B87167), these analyses focus on the interplay between the sulfoxide, vinyl, and chloroethyl functionalities.

Density Functional Theory (DFT) has become a primary computational tool for studying organosulfur compounds, including sulfoxides, due to its favorable balance of accuracy and computational cost. worldscientific.com DFT calculations are widely used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. acs.org For sulfoxide systems, DFT methods such as B3LYP and M06-2X have been successfully employed to model molecular structures, reaction energetics, and the geometries of transition states. acs.orgacs.org

In the context of molecules analogous to 2-chloroethyl vinyl sulfoxide, DFT has been used to investigate reaction mechanisms, such as the oxidation of sulfides or the photoracemization of chiral sulfoxides. acs.orgnih.gov For instance, DFT calculations can optimize the geometry of a sulfoxide radical cation, a key intermediate in certain reactions, providing clarity on the electronic nature of the sulfur center. acs.orgnih.gov These studies often use various basis sets, such as 6-311+G(3df,2p), to accurately describe the electronic environment, particularly around the sulfur atom. acs.org The application of DFT can also predict various molecular properties that influence reactivity, including ionization potential, electron affinity, and chemical hardness. researchgate.net

| Computational Task | Typical DFT Functional | Information Obtained for Sulfoxide Systems | Reference |

|---|---|---|---|

| Geometry Optimization | B3LYP, M06-2X | Bond lengths, bond angles, dihedral angles, stable conformers | acs.orgacs.org |

| Electronic Properties | B3LYP, OPBE | HOMO/LUMO energies, molecular electrostatic potential, charge distribution | worldscientific.comresearchgate.net |

| Reaction Mechanism | M05-2X, B3LYP | Transition state structures, activation energy barriers, reaction pathways | acs.orgnih.gov |

| Spectroscopic Properties | B3LYP | NMR chemical shifts, IR vibrational frequencies | researchgate.net |

Stereoelectronic effects, which describe the influence of orbital alignment on molecular structure and reactivity, are crucial in understanding vinyl sulfoxides. wikipedia.org The sulfoxide group (S=O) is a key player in these interactions. The bond between sulfur and oxygen is complex, possessing both a polarized double bond and dative bond character, with a significant negative charge on the oxygen atom. wikipedia.org

A critical stereoelectronic interaction in vinyl sulfoxides involves the hyperconjugation between the π-orbital of the C=C double bond and the antibonding orbital of the sulfur-oxygen bond (π(C=C) → σ*(S-O)). datapdf.com The efficiency of this interaction is highly dependent on the conformation of the molecule, specifically the dihedral angle between the vinyl group and the S=O bond. Natural Bond Orbital (NBO) analysis is a common computational method used to quantify the energetic contribution of such delocalizations. datapdf.comresearchgate.net For example, studies on related systems have shown that an axial sulfoxide group can have a stabilizing interaction energy of over 12 kJ/mol, whereas the corresponding equatorial isomer shows a negligible interaction. datapdf.com These orbital interactions influence the electron density at the β-carbon of the vinyl group, affecting its susceptibility to nucleophilic attack. datapdf.comacs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed exploration of reaction pathways, providing a step-by-step view of bond-forming and bond-breaking processes. This is particularly valuable for identifying short-lived intermediates and high-energy transition states that are challenging to observe experimentally.

By calculating the potential energy surface of a reaction, computational models can map out the complete energy profile. This profile connects reactants, intermediates, transition states, and products. The highest energy barrier along this pathway corresponds to the rate-determining step of the reaction. researchgate.net For reactions involving sulfoxides, such as the extended Pummerer reaction common to vinyl sulfoxides, computational studies can predict the regioselectivity by comparing the activation barriers for different potential pathways (e.g., α- vs. γ-addition). acs.org Similarly, in degradation studies of related chloroethyl compounds, energy calculations help identify the most likely dissociation pathways. These calculations are essential for understanding the kinetics and mechanisms of reactions like dehydrohalogenation or oxidation. researchgate.netmdpi.com

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects in two primary ways: implicitly, using a continuum solvation model that represents the solvent as a uniform medium with a specific dielectric constant, or explicitly, by including a number of individual solvent molecules in the calculation. acs.org

Studies on the hydrolysis of sulfur mustard, a related compound, have shown that moving from the gas phase to an aqueous model increases the activation barrier for certain reactions. acs.org The inclusion of discrete water molecules (microhydration) can reveal specific hydrogen-bonding interactions that stabilize or destabilize reactants and transition states. acs.org The choice of solvent can also alter product distributions, as seen in the photocatalytic oxidation of 2-chloroethyl ethyl sulfide (B99878), where different side products are formed in different solvents. worldscientific.com Therefore, accurate mechanistic simulations must consider the specific solvent environment.

Conformational Analysis and Chiroptical Properties Prediction

The three-dimensional structure and chirality of 2-chloroethyl vinyl sulfoxide are key determinants of its physical and chemical behavior.

The presence of single bonds in the 2-chloroethyl group allows for significant conformational flexibility. Computational conformational analysis, typically performed using methods like DFT or Hartree-Fock (HF), can identify the various low-energy conformers and the energy barriers between them. researchgate.net This involves systematically rotating the dihedral angles of the flexible bonds to map the potential energy surface. For molecules containing chloroethyl groups, specific conformations can be stabilized by weak intramolecular interactions, such as Cl···N or C–H···O hydrogen bonds, which can be identified and characterized computationally. acs.orgresearchgate.net

The sulfur atom in 2-chloroethyl vinyl sulfoxide is a stereocenter (unless the two groups attached to it are identical, which is not the case here), meaning the molecule is chiral. wikipedia.org The energy barrier for the inversion of the stereocenter at the sulfur atom is high enough for sulfoxides to be optically stable at room temperature. wikipedia.org Computational chemistry can be used to predict chiroptical properties, such as optical rotation and circular dichroism spectra, which are characteristic of a specific enantiomer. DFT calculations have also been employed to study the photoracemization of chiral sulfoxides, a process that involves the interconversion of enantiomers upon exposure to light. acs.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For "Sulfoxide, 2-chloroethyl vinyl," a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals.

The ¹H NMR spectrum of "this compound" is expected to display distinct signals corresponding to the vinyl and the 2-chloroethyl moieties. The vinyl group (CH=CH₂) will present a complex splitting pattern, typically an AMX or ABC spin system, due to the geminal, cis, and trans couplings between the three vinyl protons. Based on data from analogous vinyl sulfoxides, the chemical shifts for these protons are anticipated to be in the range of δ 6.0-7.0 ppm. nist.govorgsyn.org The sulfoxide (B87167) group, being electron-withdrawing, will deshield the adjacent protons.

The 2-chloroethyl group (-CH₂CH₂Cl) will exhibit two triplets, assuming first-order coupling. The methylene (B1212753) group alpha to the sulfoxide (S-CH₂) is expected to resonate at a lower field (more deshielded) than the methylene group adjacent to the chlorine atom (CH₂-Cl) due to the stronger deshielding effect of the sulfinyl group compared to the chlorine.

In the ¹³C NMR spectrum, four distinct signals are predicted. The two sp² hybridized carbons of the vinyl group are expected in the δ 110-150 ppm region. The chemical shift of the β-carbon in vinyl sulfoxides is notably influenced by the stereochemistry at the sulfur atom. wisc.edu The two sp³ hybridized carbons of the 2-chloroethyl group will appear at a higher field. The carbon atom directly bonded to the sulfoxide group (α-carbon) will be more deshielded than the carbon bonded to the chlorine atom (β-carbon).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Vinyl Group | ||

| H-Cα= | ~6.5 - 7.0 (dd) | ~140 - 150 |

| H-Cβ= (trans to S) | ~6.2 - 6.5 (d) | ~125 - 135 |

| H-Cβ= (cis to S) | ~6.0 - 6.3 (d) | |

| 2-Chloroethyl Group | ||

| -S-CH₂- | ~3.0 - 3.5 (t) | ~50 - 60 |

| -CH₂-Cl | ~3.6 - 4.0 (t) | ~40 - 45 |

Note: These are predicted values based on analogous compounds. Actual values may vary. 'dd' denotes a doublet of doublets, 'd' a doublet, and 't' a triplet.

To unambiguously assign the predicted signals and confirm the connectivity, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key expected correlations include those between the vinyl protons and between the two methylene groups of the 2-chloroethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton and carbon signals for each CH and CH₂ group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of "this compound" would be complementary and show characteristic absorption bands.

The most prominent feature in the IR spectrum is expected to be the strong absorption band corresponding to the S=O stretching vibration, typically found in the range of 1030-1070 cm⁻¹ for sulfoxides. researchgate.net The exact position can be influenced by the electronic effects of the vinyl and chloroethyl groups.

Other key expected vibrational modes include:

C=C stretching of the vinyl group around 1600-1650 cm⁻¹.

C-H stretching of the vinyl group above 3000 cm⁻¹.

C-H stretching of the ethyl group below 3000 cm⁻¹.

C-S stretching, which gives a weaker band in the 600-800 cm⁻¹ region. lookchem.com

C-Cl stretching, typically observed in the 600-800 cm⁻¹ range.

Raman spectroscopy would be particularly useful for observing the C=C and C-S stretching vibrations, which are often strong in Raman spectra. A detailed analysis of the vibrational frequencies of the closely related divinyl sulfoxide has been performed using quantum chemical techniques, providing a solid basis for interpreting the spectrum of the title compound. orgsyn.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| C-H Stretch (vinyl) | 3100 - 3000 | Medium |

| C-H Stretch (alkyl) | 3000 - 2850 | Medium |

| C=C Stretch (vinyl) | 1650 - 1600 | Medium |

| S=O Stretch | 1070 - 1030 | Strong |

| C-S Stretch | 800 - 600 | Weak-Medium |

| C-Cl Stretch | 800 - 600 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For "this compound" (C₄H₇ClOS), the expected exact mass of the molecular ion [M]⁺˙ can be calculated. The presence of chlorine and sulfur would produce a characteristic isotopic pattern in the mass spectrum, with the [M+2] peak being particularly informative due to the natural abundance of ³⁷Cl and ³⁴S.

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. Common fragmentation pathways for sulfoxides include rearrangement reactions and cleavage of the carbon-sulfur bonds. dtic.mil Expected fragmentation for "this compound" could involve the loss of the chloroethyl group, the vinyl group, or smaller neutral molecules like HCl or ethene. The fragmentation of related chloroethyl-containing compounds often shows the loss of a chlorine radical or an HCl molecule. dtic.mil

Table 3: Predicted HRMS Data and Major Fragments for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Comment |

| [M]⁺˙ | C₄H₇³⁵ClOS | 138.0000 | Molecular ion (³⁵Cl isotope) |

| [M+2]⁺˙ | C₄H₇³⁷ClOS | 139.9971 | Isotope peak for ³⁷Cl |

| [M-Cl]⁺ | C₄H₇OS | 103.0212 | Loss of chlorine radical |

| [M-C₂H₃]⁺ | C₂H₄ClOS | 110.9714 | Loss of vinyl radical |

| [M-C₂H₄Cl]⁺ | C₂H₃OS | 74.9900 | Loss of chloroethyl radical |

| [C₂H₃S=O]⁺ | C₂H₃SO | 75.0000 | Vinylsulfinyl cation |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

The sulfur atom in a sulfoxide is a stereocenter, meaning "this compound" can exist as two enantiomers (R and S). Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. wikipedia.org ECD measures the differential absorption of left and right circularly polarized light by a chiral sample.

The ECD spectrum of a chiral sulfoxide is typically characterized by a strong Cotton effect associated with the n → π* electronic transition of the sulfoxide chromophore. The sign of this Cotton effect has been empirically correlated with the absolute configuration at the sulfur center in some classes of sulfoxides. wikipedia.org However, for reliable assignment, especially in complex molecules, modern approaches combine experimental ECD measurements with quantum chemical calculations, such as time-dependent density functional theory (TDDFT). daneshyari.comwikipedia.org By calculating the theoretical ECD spectra for both the R and S enantiomers and comparing them to the experimental spectrum, the absolute configuration of the predominant or isolated enantiomer can be determined with high confidence.

Lack of Specific Research Data on "this compound" in Advanced Organic Synthesis

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research detailing the application of the chemical compound "this compound" within the advanced contexts of complex organic synthesis as outlined. While the compound is documented in chemical databases such as PubChem with the identifier CID 38625, its specific roles and applications in the requested areas of synthetic chemistry are not described in the available scientific literature.

The field of organic synthesis extensively utilizes various sulfoxides, particularly as chiral auxiliaries to control the stereochemical outcome of reactions. medcraveonline.comrsc.orgillinois.edu Chiral sulfoxides are valued for their conformational stability and the ability of the sulfinyl group to direct stereoselective transformations. medcraveonline.comillinois.edu Methodologies for preparing enantiomerically pure sulfoxides are well-established, including the Andersen synthesis and the asymmetric oxidation of sulfides. medcraveonline.comwiley-vch.de

Similarly, vinyl sulfones—a related class of compounds—are recognized as versatile building blocks in organic synthesis, frequently employed as Michael acceptors and as dienophiles in cycloaddition reactions. researchgate.net However, this body of research does not specifically mention or detail the synthetic utility of "this compound."

Searches for the application of "this compound" in the following specific areas yielded no relevant results:

As a Chiral Auxiliary and Stereocontrol Element: No studies were found that describe the use of this specific sulfoxide to induce asymmetry in chemical reactions.

As a Synthetic Building Block for Carbon-Carbon Bond Formation: There is no available literature on its use in reactions such as Michael additions or Diels-Alder cycloadditions.

In the Development of Novel Reagents or Catalytic Systems: The compound has not been reported as a precursor for new reagents or in the development of catalytic processes.

In the Total Synthesis of Complex Molecules: Its integration into the synthetic strategy for any complex natural or non-natural product has not been documented.

Future Perspectives and Emerging Research: Consequently, there are no published future outlooks or emerging areas of research specifically for "2-chloroethyl vinyl sulfoxide" chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-chloroethyl vinyl sulfoxide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Pummerer rearrangement of vinylic sulfoxides or through oxidation of 2-chloroethyl sulfides using dimethyl sulfoxide (DMSO) under controlled conditions . For example, in Table 2 of a synthesis study, 2-chloroethyl sulfonamide intermediates were prepared using multifunctional amines and 2-chloroethanesulfonyl chloride, achieving yields of 60–85% depending on stoichiometry and temperature . Purity optimization often involves column chromatography on silica gel and recrystallization, as demonstrated in the separation of diastereomers from Diels-Alder reactions involving phenyl vinyl sulfoxide .

Q. How can researchers characterize the structural and electronic properties of 2-chloroethyl vinyl sulfoxide?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are standard for confirming the sulfoxide group and vinyl chloride moieties. For advanced structural elucidation, X-ray crystallography has been applied to resolve stereoisomers of related sulfoxide derivatives, such as bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide . Mass spectrometry (MS) is critical for verifying molecular weight and fragmentation patterns, especially in detecting byproducts like divinyl sulfoxide/sulfone .

Q. What safety protocols are essential when handling 2-chloroethyl vinyl sulfoxide in laboratory settings?

- Methodology : Due to its reactivity and potential toxicity, use fume hoods and personal protective equipment (PPE) such as nitrile gloves and goggles. Storage should comply with flammability regulations (e.g., away from oxidizing agents). Safety data sheets (SDS) emphasize proper disposal of chlorinated byproducts and monitoring for airborne exposure limits .

Advanced Research Questions

Q. How do reaction mechanisms differ between Pummerer rearrangements and oxidation pathways in synthesizing 2-chloroethyl vinyl sulfoxide?

- Methodology : In the Pummerer reaction, vinylic sulfoxides undergo electrophilic addition with chlorinating agents, forming intermediates like γ-hydroxy-α,β-unsaturated esters, which are then dehydrated . In contrast, oxidation of 2-chloroethyl sulfides with DMSO proceeds via a radical mechanism, with sulfoxide formation highly dependent on solvent polarity and temperature . Kinetic studies using stopped-flow spectroscopy or computational modeling (DFT) can resolve competing pathways .

Q. What analytical challenges arise in quantifying trace amounts of 2-chloroethyl vinyl sulfoxide in environmental samples?

- Methodology : Proficiency testing studies (e.g., WP19-3B) highlight sensitivity issues: interlaboratory data for similar chlorinated compounds (e.g., 2-chloroethyl vinyl ether) showed 0 µg/L detection limits but poor reproducibility due to matrix interference . To address this, solid-phase microextraction (SPME) coupled with GC-MS is recommended, with calibration curves validated against spiked samples .

Q. How can researchers reconcile contradictory data on the stability of 2-chloroethyl vinyl sulfoxide under varying pH and temperature conditions?

- Methodology : Stability studies often conflict due to differing experimental setups. For example, under basic conditions, sulfoxides degrade via elimination to form divinyl derivatives, while acidic conditions promote hydrolysis . To resolve contradictions, design controlled experiments with standardized buffers (e.g., pH 2–12) and monitor degradation kinetics via HPLC-UV. Statistical tools like ANOVA can identify significant variables (e.g., temperature vs. pH) .

Q. What role does 2-chloroethyl vinyl sulfoxide play in crosslinking polymer networks, and how can its reactivity be modulated?

- Methodology : As a bifunctional monomer, it participates in thiol-ene click chemistry, forming rigid networks in polyisocyanurate foams. Reactivity is tunable by solvent choice: dipolar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction rates but may induce side reactions like vinyl group isomerization . Kinetic studies using rheometry or DSC can optimize curing conditions (e.g., 60–80°C for 2–4 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.